molecular formula C24H23N3OS3 B2913666 N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide CAS No. 923446-64-4

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide

Cat. No. B2913666
CAS RN: 923446-64-4
M. Wt: 465.65
InChI Key: LTIIWNRRAMNAOJ-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide is a useful research compound. Its molecular formula is C24H23N3OS3 and its molecular weight is 465.65. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Effects and Kinase Inhibition

Research into benzimidazoles and thiazole derivatives has shown significant antitumor activities, with some compounds demonstrating inhibitory activities against Aurora A kinase and KSP (kinesin spindle protein). These molecules were found to have marked results in vitro against various human cancer cell lines, including colorectal, liver, and ovarian cancer cells, highlighting their potential as cancer therapeutic agents (El‐All et al., 2015).

Catalytic Activity in Oxidation Processes

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands have been investigated for their catalytic activity in the oxidation of olefins. These complexes demonstrate the potential for synthetic application, offering a pathway to environmentally friendly oxidation reactions, which could be relevant for the compound if similar ligand structures are applicable (Ghorbanloo et al., 2017).

Antimicrobial and Anticancer Activities

Novel thiazole and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown potent effects against specific cancer cell lines, suggesting a potential research direction for exploring the anticancer capabilities of "N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide" (Gomha et al., 2017).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been studied for their luminescent properties, with some compounds showing potential for application in white light-emitting devices. This research avenue indicates the versatility of benzothiazole derivatives in materials science, particularly in the development of new optical materials (Lu et al., 2017).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed as inhibitors of the Mycobacterium tuberculosis GyrB, highlighting the potential for thiazole derivatives in the development of new antituberculosis drugs. This suggests an area of exploration for the compound , considering its structural similarity to these active molecules (Jeankumar et al., 2013).

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-phenylsulfanyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS3/c1-29-20-11-5-12-21-23(20)26-24(31-21)27(17-18-8-6-14-25-16-18)22(28)13-7-15-30-19-9-3-2-4-10-19/h2-6,8-12,14,16H,7,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIIWNRRAMNAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)CCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide

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